molecular formula C10H10ClNO B1626685 2-(7-Chloro-1H-indol-3-yl)ethanol CAS No. 41340-34-5

2-(7-Chloro-1H-indol-3-yl)ethanol

Cat. No.: B1626685
CAS No.: 41340-34-5
M. Wt: 195.64 g/mol
InChI Key: UYXLBSLCMNIDTL-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in the realms of chemical biology and medicinal chemistry. Its prevalence in a vast array of biologically active natural products and synthetic compounds underscores its significance. The unique electronic properties and the ability of the indole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.

Numerous pharmaceuticals and research chemicals incorporate the indole core, demonstrating its versatility in targeting a wide range of receptors and enzymes. Notable examples include:

Serotonin (B10506) (5-Hydroxytryptamine) : A crucial neurotransmitter that regulates mood, sleep, appetite, and various physiological processes. simplypsychology.orgclevelandclinic.orgnih.govnih.gov Its functions are mediated through a family of serotonin receptors, and imbalances in serotonin levels are implicated in conditions like depression and anxiety. simplypsychology.org

Melatonin : A hormone primarily synthesized in the pineal gland that governs circadian rhythms, including the sleep-wake cycle. nih.govclevelandclinic.orgbritannica.comwikipedia.org It also exhibits antioxidant and immunomodulatory properties. nih.govbritannica.comwikipedia.orgphysio-pedia.com

Indomethacin : A potent non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting the synthesis of prostaglandins. nih.govwikipedia.orgpatsnap.comyoutube.comdrugbank.com It is used to alleviate pain, fever, and inflammation associated with various conditions. nih.govwikipedia.orgpatsnap.comyoutube.com

Pindolol : A non-selective beta-blocker with intrinsic sympathomimetic activity used in the management of hypertension. patsnap.comdrugs.comyoutube.comdrugbank.comdrugbank.com

The indole scaffold is also a key component in many anticancer agents, highlighting its importance in oncology research. Examples of such drugs include:

Vincristine : A vinca (B1221190) alkaloid that disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. wikipedia.orgnih.govnumberanalytics.comyoutube.comnih.gov

Sunitinib : A multi-targeted receptor tyrosine kinase (RTK) inhibitor that impedes tumor angiogenesis and cell proliferation. wikipedia.orgnih.govresearchgate.netpatsnap.compatsnap.com

Pemetrexed : An antifolate chemotherapy agent that inhibits multiple enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis. nih.govwikipedia.orgnih.govaacrjournals.orgdrugbank.com

Axitinib : A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), crucial for angiogenesis. wikipedia.orgdrugbank.comnih.govurology-textbook.comcancerresearchuk.org

The following interactive table provides a summary of some key indole-containing compounds and their primary mechanisms of action.

CompoundClassPrimary Mechanism of Action
SerotoninNeurotransmitterModulates mood, sleep, and other physiological processes by binding to 5-HT receptors. simplypsychology.orgclevelandclinic.orgnih.govnih.gov
MelatoninHormoneRegulates circadian rhythms and possesses antioxidant properties. nih.govbritannica.comwikipedia.orgphysio-pedia.com
Indole-3-acetic acidPhytohormonePromotes plant growth and development. clinisciences.comwikipedia.orgtaylorandfrancis.compomais.comnih.gov
IndomethacinNSAIDInhibits cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. nih.govwikipedia.orgpatsnap.comyoutube.comdrugbank.com
PindololBeta-blockerCompetitively blocks beta-adrenergic receptors. patsnap.comdrugs.comyoutube.comdrugbank.comdrugbank.com
VincristineAnticancer AgentInhibits microtubule polymerization, leading to mitotic arrest. wikipedia.orgnih.govnumberanalytics.comyoutube.comnih.gov
SunitinibAnticancer AgentInhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. wikipedia.orgnih.govresearchgate.netpatsnap.compatsnap.com
PemetrexedAnticancer AgentInhibits thymidylate synthase and other folate-dependent enzymes. nih.govwikipedia.orgnih.govaacrjournals.orgdrugbank.com
AxitinibAnticancer AgentInhibits vascular endothelial growth factor receptors (VEGFRs). wikipedia.orgdrugbank.comnih.govurology-textbook.comcancerresearchuk.org
OndansetronAntiemeticA selective 5-HT3 receptor antagonist, blocking serotonin peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone. drugbank.comdroracle.aipatsnap.compharmgkb.orgdroracle.ai

Overview of Chlorinated Indole Derivatives in Research

The introduction of chlorine atoms onto the indole scaffold can significantly modulate the biological activity of the parent compound. Halogenation, particularly chlorination, can alter a molecule's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This strategic modification has been employed in the development of various research tools and therapeutic agents.

Chlorinated indole derivatives have been investigated for their potential in diverse therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. The position and number of chlorine substituents on the indole ring are critical determinants of their biological effects. For instance, the presence of a chlorine atom at a specific position might enhance the binding affinity of the molecule to its target protein or protect it from metabolic degradation, thus prolonging its duration of action.

Contextualization of 2-(7-Chloro-1H-indol-3-yl)ethanol within Indole Ethanol (B145695) Research

Indole ethanols, characterized by an ethanol group attached to the indole ring, represent a specific subclass of indole derivatives with notable biological relevance. Tryptophol (B1683683) (2-(1H-indol-3-yl)ethanol) is a well-known example, recognized for its role as a quorum-sensing molecule in fungi and its sleep-inducing effects in humans.

This compound is a synthetic derivative of indole ethanol where a chlorine atom is substituted at the 7-position of the indole ring. This specific modification places it within the broader context of research into halogenated indole ethanols. The introduction of the chlorine atom at this position is expected to influence its physicochemical properties and, consequently, its biological activity compared to the parent compound, tryptophol. Research into this compound is often focused on its potential as a building block in the synthesis of more complex molecules with desired pharmacological profiles or as a tool to probe the structure-activity relationships of indole-based compounds. Its study contributes to a deeper understanding of how halogenation impacts the biological functions of indole ethanols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-chloro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXLBSLCMNIDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483514
Record name 2-(7-chloro-1H-indol-3-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41340-34-5
Record name 2-(7-chloro-1H-indol-3-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 2 7 Chloro 1h Indol 3 Yl Ethanol and Its Analogues

Impact of Indole (B1671886) Ring Substitution on Biological Activity

The indole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives.

The presence of a chlorine atom at the 7-position of the indole ring is a critical determinant of the biological activity in many quinoline (B57606) and indole-based compounds. nih.govnii.ac.jpmdpi.comresearchgate.netbiointerfaceresearch.com In a series of 7-chloro-4-aminoquinoline derivatives, this substitution was integral to their antimalarial and antiviral activities. nih.govnii.ac.jp The 7-chloro group can influence the molecule's electronic properties and its ability to bind to biological targets. For instance, in the context of antimalarial agents, the 7-chloroquinoline (B30040) moiety is crucial for the drug's mechanism of action, which involves preventing the polymerization of heme in the parasite's food vacuole. nii.ac.jp Similarly, in other heterocyclic systems, the 7-chloro substitution has been shown to be important for antimicrobial activity. mdpi.com

Substitutions at other positions on the indole ring also play a significant role in modulating biological activity.

N1-Substitution: Alkylation or arylation at the N1 position of the indole can lead to changes in activity. For example, N-substituted indoles, such as N-(indol-3-ylmethyl)-3,3'-diindolylmethane, have shown anti-cancer effects. nih.gov Nucleophilic substitution reactions at the N1 position of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide have resulted in new compounds with potentially different biological profiles. clockss.org

C2-Substitution: The C2 position of the indole ring is often a key site for modification. The presence of a substituent at C2 can promote certain chemical reactions, such as oxidative coupling, leading to the synthesis of C2, C3-disubstituted indoles with potential anticancer activities. nih.gov The nature of the C2-substituent can also influence the reaction's efficiency, with steric effects playing a role. nih.gov

C3-Substitution: The C3 position is frequently involved in the attachment of side chains that are crucial for biological activity. In the case of 2-(7-Chloro-1H-indol-3-yl)ethanol, the ethanol (B145695) group is attached at this position. Modifications at this position, such as the introduction of different functional groups, are a common strategy to alter the compound's properties.

C4, C5, and C6-Substitutions: Substitutions at the C4, C5, and C6 positions of the indole ring can also impact biological activity. For instance, in a study of bisindole compounds as HIV-1 fusion inhibitors, the linkage between two indole rings at the 6-6' carbons was found to be optimal for activity, while other linkages (5-6', 6-5', and 5-5') resulted in reduced activity. nih.gov

The following table summarizes the impact of substitutions at various positions on the indole ring:

Interactive Data Table: Impact of Indole Ring Substitution on Biological Activity
PositionType of SubstitutionEffect on Biological ActivityReference
N1 Alkylation/ArylationCan introduce or enhance anticancer effects. nih.gov
C2 Alkyl/Aryl groupsCan promote oxidative coupling and lead to anticancer compounds. nih.gov
C3 Side chain attachmentCrucial for biological activity; modification alters properties.
C5, C6 Linkage between indole ringsAffects antiviral (HIV-1 fusion inhibition) activity. nih.gov
C7 Chloro groupCritical for antimalarial and antiviral activities. nih.govnii.ac.jp

Contribution of the Ethanol Side Chain to Biological Activity

In the context of chain elongation processes, ethanol can act as a substrate, impacting the production of other chemicals. nih.gov While not directly related to the biological activity of the title compound in a therapeutic sense, this illustrates the chemical reactivity of the ethanol group.

Modulation of Biological Activity through Side Chain Derivatization

Modification of the ethanol side chain is a common strategy to modulate the biological activity of indole derivatives. Derivatization can alter the compound's size, shape, polarity, and ability to interact with specific biological targets. For example, converting the alcohol to other functional groups can lead to compounds with different activities.

While specific derivatization studies for this compound were not found in the provided search results, general principles of side chain derivatization can be applied. For instance, esterification or etherification of the hydroxyl group would alter the compound's lipophilicity and potentially its ability to cross cell membranes.

SAR in Specific Biological Contexts

The structure-activity relationships of indole derivatives are often highly dependent on the specific biological target or pathway being investigated.

Indole-based compounds have been studied as inhibitors of various enzymes. The SAR for enzyme inhibition often reveals specific structural requirements for potent activity. For example, in the development of HIV-1 fusion inhibitors targeting the gp41 protein, the shape, contact surface area, and amphipathic nature of indole-containing compounds were found to be critical for their inhibitory activity. nih.gov A consensus binding pose was identified for active compounds, highlighting the importance of specific interactions within the enzyme's binding pocket. nih.gov

The following table provides a hypothetical example of SAR for enzyme inhibition based on common findings in medicinal chemistry:

Interactive Data Table: Hypothetical SAR for Enzyme Inhibition
CompoundIndole SubstitutionSide ChainEnzyme Inhibition (IC50)
1 7-Cl-CH2CH2OH10 µM
2 H-CH2CH2OH50 µM
3 7-Cl-CH2COOH5 µM
4 7-Cl-CH2CH2NH215 µM

SAR for Receptor Modulation

The structure-activity relationship (SAR) of this compound and its analogues reveals critical insights into their potential for receptor modulation. Studies on related indole-based compounds have identified key structural features that govern their interaction with various receptors, including those involved in HIV-1 fusion and cannabinoid receptor signaling.

Furthermore, substitutions on the indole nitrogen have been shown to influence activity. The introduction of a methyl group on the indole nitrogen of one of the indole rings in a bis-indole series led to a notable increase in potency against cell-cell fusion and viral replication. nih.gov This indicates that modifications at this position can enhance the compound's biological profile. The most active compounds in these studies exhibited sub-micromolar efficacy, underscoring the potential of this scaffold in developing potent fusion inhibitors. nih.gov

In the context of cannabinoid receptors, SAR studies of indole analogues have emphasized the role of specific substituents in conferring selectivity and potency. While not directly focused on this compound, research on related structures provides valuable parallels. For instance, in the development of peripherally selective cannabinoid receptor partial agonists, modifications to the indole core and its side chains were instrumental in modulating receptor interaction and reducing central nervous system penetration. mdpi.com The structural requirements for binding to the CB1 receptor have been shown to be distinct from those for the anandamide (B1667382) transporter, indicating that specific modifications to the indole scaffold can direct the compound's activity towards a particular target. nih.gov

The following table summarizes the SAR findings for receptor modulation based on studies of analogous indole structures.

Structural Modification Effect on Receptor Modulation Activity Receptor Target (Example)
Linkage between indole rings6-6' linkage is optimal; other linkages (5-6', 6-5', 5-5') decrease activity. nih.govHIV-1 gp41 nih.gov
Substitution on indole nitrogenMethylation can increase potency. nih.govHIV-1 gp41 nih.gov
Overall molecular propertiesAmphipathicity is required for cellular activity. nih.govHIV-1 gp41 nih.gov

SAR for Antimicrobial Properties

The antimicrobial properties of 3-substituted indole derivatives have been the subject of extensive research, revealing key structural features that contribute to their efficacy against a range of microbial pathogens. scirp.orgresearchgate.netresearchgate.net While specific data on this compound is limited, studies on analogous compounds provide a framework for understanding its potential antimicrobial SAR.

The nature of the substituent at the 3-position of the indole ring plays a pivotal role in determining the antimicrobial activity. Various studies have shown that the introduction of different heterocyclic moieties or functional groups at this position can lead to compounds with significant antibacterial and antifungal properties. scirp.orgscirp.org For example, the condensation of indole-3-carboxaldehydes with other molecules to form larger, more complex structures has been a successful strategy in developing potent antimicrobial agents. researchgate.netscirp.org

The presence and position of substituents on the indole ring itself also influence antimicrobial activity. Halogen atoms, such as chlorine, are often incorporated into bioactive molecules to enhance their properties. The chloro substitution at the 7-position of the indole ring in the parent compound is a notable feature that could contribute to its antimicrobial profile.

In a study of 3-substituted indole-2-one and -thione derivatives, several compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica. dergipark.org.tr The most active compounds in this series had MIC values of 125 µg/mL. dergipark.org.tr Another study on a series of 3-substituted indole derivatives found that compounds with specific substitutions were more active against Gram-positive and Gram-negative bacteria than the standard drug Rifampicin. researchgate.net

The following table summarizes the SAR findings for the antimicrobial properties of analogous indole structures.

Structural Feature Influence on Antimicrobial Activity Example of Active Analogue Microorganism (Example)
Substitution at the 3-positionIntroduction of complex heterocyclic moieties can enhance activity. scirp.orgresearchgate.netscirp.orgIndole-3-carboxaldehyde derivatives researchgate.netscirp.orgStaphylococcus aureus dergipark.org.tr
Indole Ring SubstitutionHalogenation can be a key feature for activity.3-Substituted indole-2-one derivatives dergipark.org.trMethicillin-resistant S. aureus dergipark.org.tr

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Studies on Molecular Targets

In vitro studies provide a foundational understanding of a compound's direct interactions with isolated biological components such as enzymes, receptors, and proteins.

Enzyme Interaction and Inhibition Kinetics (e.g., MAO, ChE, DYRK1A)

Currently, there is a lack of specific published research detailing the direct interaction and inhibition kinetics of 2-(7-Chloro-1H-indol-3-yl)ethanol with monoamine oxidase (MAO), cholinesterase (ChE), or Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). While indole (B1671886) derivatives are known to interact with these enzymes, specific kinetic data (such as Kᵢ or IC₅₀ values) for this particular chlorinated indolethanol are not available in the public domain. Further research is required to characterize its potential as an inhibitor or substrate for these or other enzymes.

Receptor Binding and Activation Profiling (e.g., A₂AAR, D₂R, AhR, PXR)

Detailed receptor binding and activation profiles for this compound are not extensively documented in peer-reviewed literature. The structural motif of indole is present in many ligands for various receptors; however, specific affinity (Kᵢ) or efficacy (EC₅₀) values for its interaction with the adenosine (B11128) A₂A receptor (A₂AAR), dopamine (B1211576) D₂ receptor (D₂R), aryl hydrocarbon receptor (AhR), or pregnane (B1235032) X receptor (PXR) have not been established. Characterizing these interactions is a necessary step to understanding the compound's pharmacological potential.

Protein Interaction and Modulation (e.g., tubulin, p53, topoisomerase)

The ability of this compound to interact with and modulate key cellular proteins like tubulin, the p53 tumor suppressor, or topoisomerase enzymes has not been specifically reported. Studies on other indole compounds have shown interactions with these proteins, suggesting a potential area for future investigation for this specific molecule. However, at present, there is no direct evidence or data regarding its binding affinities or modulatory effects on these particular protein targets.

Cellular Level Biological Activity

Investigations at the cellular level can reveal a compound's influence on complex biological processes, including cell signaling and inflammatory responses.

Effects on Cell Homeostasis and Signaling Pathways

The precise effects of this compound on cellular homeostasis remain an area for further research. However, the broader class of indole derivatives is known to influence various signaling pathways. For instance, many natural products can modulate pathways crucial for cellular function and response to stress, such as the JAK-STAT pathway. This pathway is a key intracellular signaling route for many cytokines; its activation involves the phosphorylation of JAKs and STATs, which then translocate to the nucleus to regulate gene transcription. nih.gov While direct evidence for this compound is pending, this represents a plausible mechanism of action that warrants investigation.

Investigations into Anti-inflammatory Mechanisms (e.g., cytokine modulation)

While specific studies on the anti-inflammatory properties of this compound are not available, the anti-inflammatory potential of related natural products is well-documented. nih.gov Many of these compounds exert their effects by modulating the production of inflammatory mediators. A common mechanism involves the regulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (IL), as well as anti-inflammatory cytokines such as IL-10. nih.gov They can also influence key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and JAK-STAT pathways. nih.gov Given these precedents, investigating whether this compound can modulate cytokine release and related signaling pathways in relevant cell models (e.g., macrophages or intestinal epithelial cells) would be a logical next step in defining its biological activity.

Studies on Antioxidant Activities

There are no available studies that have investigated the antioxidant potential of this compound. Research into its capacity to scavenge free radicals or modulate oxidative stress pathways has not been documented in the accessible scientific literature.

Antimicrobial Efficacy against Microbial Strains

No research has been published detailing the antimicrobial efficacy of this compound. Consequently, there is no information regarding its activity against Gram-positive bacteria, Gram-negative bacteria, or fungal strains.

Antiviral Investigations in Viral Replicative Systems

There is no evidence of this compound having been evaluated for antiviral activity. Investigations into its potential to inhibit the replication of viruses such as HIV-1 or SARS-CoV-2 have not been reported.

Preclinical In Vivo Studies (Non-Human Models)

Exploration of Efficacy in Disease Models

A review of the literature did not reveal any preclinical in vivo studies to assess the efficacy of this compound in any disease models.

Pharmacodynamic Evaluation

There are no published studies on the pharmacodynamics of this compound. Information regarding its mechanism of action and effects on the body at a molecular or cellular level is not available.

Metabolic Pathways and Biotransformation of Indole Based Compounds

Indole (B1671886) Metabolism Pathways in Biological Systems (e.g., Kynurenine, Indole, Serotonin (B10506) Pathways)

Tryptophan, an essential amino acid obtained from dietary sources, serves as the primary precursor for the synthesis of numerous bioactive molecules. In addition to its role in protein synthesis, tryptophan is metabolized through three main pathways in the body.

The Kynurenine Pathway is the principal route of tryptophan degradation, accounting for approximately 95% of its metabolism. nih.govnih.govusmlestrike.com This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. researchgate.net It generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, quinolinic acid, and ultimately nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular energy metabolism. nih.govusmlestrike.com Dysregulation of the kynurenine pathway has been associated with various neurological and inflammatory conditions. nih.govresearchgate.net

The Serotonin Pathway utilizes a smaller fraction of tryptophan, approximately 1-2%, to synthesize the neurotransmitter serotonin (5-hydroxytryptamine). oaepublish.com This process is initiated by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step. researchgate.netfrontiersin.org Serotonin plays a crucial role in regulating mood, sleep, and gastrointestinal function. researchgate.net It can be further metabolized to melatonin, a hormone involved in circadian rhythms. nih.gov

The Indole Pathway is predominantly carried out by the gut microbiota, which metabolizes dietary tryptophan that reaches the colon (about 4-6% of ingested tryptophan). oaepublish.com Bacteria possessing the enzyme tryptophanase convert tryptophan into indole, pyruvate, and ammonia (B1221849). researchgate.netpharmaguideline.com Indole and its derivatives, such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA), are important signaling molecules that can influence gut health, immune responses, and host-microbe interactions. oaepublish.comresearchgate.net

Overview of Major Tryptophan Metabolic Pathways
PathwayApproximate Tryptophan UtilizationKey Initial Enzyme(s)Primary LocationKey Products
Kynurenine Pathway~95% nih.govnih.govusmlestrike.comTryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) researchgate.netLiver, Extrahepatic tissues usmlestrike.comKynurenine, Quinolinic Acid, NAD+ nih.gov
Serotonin Pathway~1-2% oaepublish.comTryptophan hydroxylase (TPH) researchgate.netEnterochromaffin cells, Neurons nih.govSerotonin, Melatonin researchgate.netnih.gov
Indole Pathway~4-6% oaepublish.comTryptophanase researchgate.netGut Microbiota oaepublish.comIndole, Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA) oaepublish.com

Role of Specific Enzymes in Biotransformation (e.g., Cytochrome P450, Sulfotransferases, Tryptophanase)

The biotransformation of indole and its derivatives is catalyzed by a range of specific enzymes in both the host and the gut microbiota. These enzymatic reactions, primarily classified as Phase I and Phase II metabolism, modify the structure of indole compounds to facilitate their excretion and, in some cases, alter their biological activity. usmlestrike.comresearchgate.net

Tryptophanase is a key bacterial enzyme that catalyzes the conversion of tryptophan into indole. researchgate.netmdpi.com This enzyme is expressed by numerous gut bacteria, including species of Escherichia, Clostridium, and Bacteroides. oaepublish.com The production of indole by tryptophanase is a critical first step in the generation of a wide variety of microbial indole metabolites. researchgate.netpharmaguideline.com

Cytochrome P450 (CYP) Enzymes are a superfamily of heme-containing monooxygenases that play a central role in Phase I metabolism of xenobiotics, including indole compounds. nih.govpharmaxchange.info In the liver, indole absorbed from the gut is metabolized by several CYP isoforms. researchgate.net CYP2A6, CYP2C19, and CYP2E1 have been identified as key enzymes in the oxidation of the indole ring to form various metabolites such as indoxyl (3-hydroxyindole), oxindole, and isatin. researchgate.net These oxidative reactions introduce polar functional groups, preparing the molecules for Phase II conjugation. usmlestrike.com

Sulfotransferases (SULTs) are Phase II enzymes that catalyze the sulfation of hydroxylated metabolites. Indoxyl, produced by CYP-mediated oxidation of indole, is a primary substrate for sulfotransferases in the liver. The sulfation of indoxyl produces indoxyl sulfate, a water-soluble compound that is readily excreted in the urine. researchgate.net However, indoxyl sulfate is also a known uremic toxin that can accumulate in patients with renal failure.

Key Enzymes in Indole Biotransformation
EnzymeMetabolic PhaseLocationPrimary Function in Indole MetabolismExample Reaction
TryptophanaseMicrobial MetabolismGut Microbiota oaepublish.comProduces indole from tryptophan researchgate.netTryptophan → Indole + Pyruvate + Ammonia mdpi.com
Cytochrome P450 (e.g., CYP2A6, CYP2E1)Phase ILiver (Host) researchgate.netOxidizes the indole ringIndole → Indoxyl (3-hydroxyindole) researchgate.net
Sulfotransferases (SULTs)Phase IILiver (Host)Adds a sulfate group to hydroxylated indolesIndoxyl → Indoxyl Sulfate

Influence of Gut Microbiota on Indole Derivative Metabolism

The gut microbiota is a critical determinant of indole metabolism, acting as a bioreactor that transforms dietary tryptophan into a vast array of indole derivatives. oaepublish.com The composition of the gut microbiome directly influences the profile of indole metabolites produced, as different bacterial species possess distinct enzymatic capabilities.

Bacteria expressing tryptophanase, such as Escherichia coli, are the primary producers of indole itself. oaepublish.comresearchgate.net Other bacteria can further metabolize tryptophan or indole into a variety of derivatives. For instance, Clostridium sporogenes can produce indole-3-propionic acid (IPA), while species like Lactobacillus can generate indole-3-aldehyde (I3A) and indole-3-lactic acid. These microbially-derived indoles act as important signaling molecules, influencing both bacterial physiology (e.g., biofilm formation, virulence) and host responses. They can modulate the intestinal barrier, regulate immune cells through receptors like the aryl hydrocarbon receptor (AhR), and communicate with distant organs via the gut-brain axis. oaepublish.comresearchgate.net

Therefore, factors that alter the gut microbial community, such as diet, can significantly impact the production of indole metabolites and, consequently, host health. A diet rich in fiber can promote the growth of beneficial indole-producing bacteria, whereas a high-fat diet may have the opposite effect.

Identification of Indole Metabolites and Their Biological Relevance

The metabolism of tryptophan and indole generates a diverse suite of metabolites, each with distinct biological functions. These compounds can be found in circulation, feces, and urine, and their levels can serve as indicators of metabolic health and disease.

Host-derived metabolites from the kynurenine and serotonin pathways have well-established roles in neurotransmission and immune regulation. nih.govresearchgate.net Metabolites originating from the microbial indole pathway have gained significant attention for their roles in maintaining gut homeostasis and influencing systemic health. oaepublish.comresearchgate.net

Indole : Produced by bacterial tryptophanase, it acts as a signaling molecule among bacteria and strengthens the intestinal epithelial barrier.

Indoxyl Sulfate : A major metabolite of indole formed in the liver via CYP and SULT enzymes. While it facilitates excretion, it is also a cardiorenal toxin when accumulated in kidney disease.

Indole-3-propionic acid (IPA) : A potent antioxidant produced by certain gut bacteria, such as Clostridium sporogenes. It has been shown to have neuroprotective effects and can enhance intestinal barrier function. oaepublish.com

Indole-3-acetic acid (IAA) : Another microbial metabolite that can act as a ligand for the aryl hydrocarbon receptor (AhR), thereby modulating immune responses at the gut barrier. researchgate.net

Indole-3-aldehyde (I3A) : Produced by Lactobacillus species, it can also activate AhR and stimulate the production of the protective cytokine Interleukin-22 (IL-22).

The balance of these metabolites is crucial, as some are beneficial while others, like indoxyl sulfate, can be detrimental at high concentrations. oaepublish.com

Impact of Chlorination on Metabolic Fate

The introduction of a chlorine atom to the indole ring, as in 2-(7-Chloro-1H-indol-3-yl)ethanol, is expected to significantly influence its metabolic fate compared to its non-chlorinated counterpart. While specific metabolic data for this compound are not available, the metabolic pathways can be inferred from the known biotransformation of indoles and halogenated aromatic compounds. nih.gov

The chlorine atom is an electron-withdrawing group, which generally increases the metabolic stability of an aromatic ring by making it less susceptible to electrophilic attack by Cytochrome P450 enzymes. This can slow the rate of Phase I hydroxylation on the chlorinated benzene (B151609) portion of the indole molecule.

The probable metabolic pathways for this compound would involve:

Phase I Metabolism :

Oxidation of the ethanol (B145695) side chain : The primary alcohol group is a likely target for oxidation, first to an aldehyde (2-(7-Chloro-1H-indol-3-yl)acetaldehyde) and subsequently to a carboxylic acid (7-Chloro-1H-indole-3-acetic acid) by alcohol and aldehyde dehydrogenases.

Hydroxylation of the indole ring : Despite the deactivating effect of the chlorine, CYP-mediated hydroxylation could still occur on the indole ring, likely at positions C4, C5, or C6, which are electronically more favorable for oxidation. researchgate.net Hydroxylation at the C2 position is also a possibility. The metabolism of the related drug Indapamide, which has a 4-chloro substituent, involves hydroxylation at the 5-position. nih.gov

Phase II Metabolism :

The parent compound, with its primary alcohol, and any hydroxylated metabolites formed during Phase I, would be susceptible to conjugation reactions. usmlestrike.comresearchgate.net This would primarily involve glucuronidation (via UDP-glucuronosyltransferases) or sulfation (via SULTs) to form highly water-soluble conjugates that can be readily eliminated from the body. usmlestrike.com The 5-hydroxy metabolite of Indapamide, for example, undergoes glucuronic acid conjugation. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques (e.g., NMR, FTIR, Mass Spectrometry)

The structural elucidation of 2-(7-Chloro-1H-indol-3-yl)ethanol, also known as 7-chlorotryptophol, relies on the combined application of several spectroscopic methods. Each technique provides unique and complementary information, which, when integrated, allows for a complete and accurate assignment of the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern on the indole (B1671886) ring and the nature of the ethanol (B145695) side chain.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The indole N-H proton typically appears as a broad singlet in the downfield region (around δ 8.0-8.5 ppm). The aromatic protons on the benzene (B151609) ring of the indole nucleus will exhibit specific splitting patterns and chemical shifts due to the presence of the chloro substituent at the 7-position. Specifically, the proton at C4 would likely be a doublet, the proton at C5 a triplet, and the proton at C6 a doublet. The proton at C2 of the indole ring is expected to be a singlet or a triplet with a small coupling constant. The methylene (B1212753) protons of the ethanol side chain (-CH₂CH₂OH) will appear as two distinct triplets, with the protons adjacent to the hydroxyl group being more deshielded. The hydroxyl proton itself will present as a broad singlet, the position of which can vary with concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum of this compound would display signals for all ten carbon atoms. The carbon atoms of the indole ring will resonate in the aromatic region (approximately δ 110-140 ppm). The C7 carbon, being directly attached to the chlorine atom, will have its chemical shift significantly influenced. The carbons of the ethanol side chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group resonating at a higher chemical shift (around δ 60-65 ppm) compared to the other methylene carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H8.1 (br s)-
C2-H7.2 (s)123.0
C4-H7.6 (d)120.5
C5-H7.0 (t)121.5
C6-H7.1 (d)118.0
C3-112.0
C3a-128.0
C7-130.0
C7a-135.0
-CH₂- (indole side)3.0 (t)29.0
-CH₂- (OH side)3.9 (t)62.0
-OHVariable (br s)-
Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is expected for the O-H stretching vibration of the alcohol and the N-H stretching of the indole. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring are anticipated in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol would likely be observed around 1050 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Expected FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3500-3200 (broad)
N-H (indole)Stretching~3400
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching2960-2850
C=C (aromatic)Stretching1600-1450
C-O (alcohol)Stretching~1050
C-ClStretching800-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₀ClNO). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of small molecules or radicals. A common fragmentation for tryptophol (B1683683) derivatives is the cleavage of the bond between the two carbons of the ethanol side chain, leading to the formation of a stable indolyl-methyl cation. The loss of a water molecule from the molecular ion is also a plausible fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment
[M]⁺C₁₀H₁₀ClNO⁺ (Molecular ion)
[M+2]⁺C₁₀H₁₀³⁷ClNO⁺ (Isotope peak)
[M-H₂O]⁺C₁₀H₈ClN⁺
[M-CH₂OH]⁺C₉H₇ClN⁺
Indolyl-methyl cationC₉H₈N⁺

The collective data from these spectroscopic techniques would provide a definitive characterization of this compound, ensuring its structural integrity for any subsequent scientific investigation or application.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 2-(7-Chloro-1H-indol-3-yl)ethanol, and a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented as a docking score.

For indole (B1671886) derivatives, molecular docking studies are frequently employed to investigate their potential as inhibitors of various enzymes or as ligands for specific receptors. The indole scaffold is a common feature in many biologically active compounds. nih.gov In a hypothetical docking study of this compound, the indole ring would likely participate in hydrophobic interactions and potential π-π stacking with aromatic residues in the binding pocket of a target protein. The ethanol (B145695) side chain could form hydrogen bonds with appropriate donor or acceptor groups, while the chloro-substituent at the 7-position could engage in halogen bonding or further hydrophobic interactions, potentially enhancing binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would likely include features such as a hydrogen bond donor (from the indole N-H and the ethanol -OH), a hydrogen bond acceptor (from the ethanol -OH), and an aromatic/hydrophobic region (the indole ring system). The chlorine atom could also be defined as a hydrophobic or halogen bond donor feature.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify other molecules with a similar arrangement of features, which are also likely to be active at the same biological target. This approach is a powerful tool in lead discovery.

Quantum Chemical Analysis (e.g., Frontier Molecular Orbital Theory, Natural Bond Orbital Analysis, Density Functional Theory)

Quantum chemical methods are used to study the electronic structure and properties of molecules. wikipedia.orgchemrevlett.com

Frontier Molecular Orbital Theory (FMOT): This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of a molecule. For an indole derivative like this compound, the HOMO is typically located on the electron-rich indole ring, while the LUMO distribution would be influenced by the substituents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions. For this compound, NBO analysis would reveal the nature of the bonding within the molecule and the extent of electron delocalization across the indole ring.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It can be used to calculate various properties, including optimized geometry, vibrational frequencies, and electronic properties, providing a detailed understanding of the molecule's characteristics at a quantum level.

Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or bound to a protein, would provide insights into its conformational flexibility. The ethanol side chain can adopt various conformations, and MD simulations can help identify the most stable or biologically relevant ones. When docked into a protein, MD simulations can assess the stability of the binding pose and the dynamics of the protein-ligand interactions over time.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is a critical step in drug development to assess the drug-like qualities of a compound. nih.gov Various computational models can predict these properties for this compound based on its structure. mdpi.comresearchgate.net

ADME PropertyPredicted Outcome for this compound (Hypothetical)General Rationale for Indole Derivatives
Absorption Good oral bioavailability predicted.The relatively small size and moderate lipophilicity of many indole derivatives often lead to good absorption.
Distribution Likely to have moderate plasma protein binding. May cross the blood-brain barrier depending on specific physicochemical properties.The lipophilic nature of the indole ring can contribute to plasma protein binding and tissue distribution.
Metabolism The indole ring is susceptible to oxidation by cytochrome P450 enzymes. The ethanol side chain can be oxidized or conjugated.Indole derivatives are known to undergo various metabolic transformations.
Excretion Metabolites are likely to be excreted renally.Polar metabolites are typically eliminated through the kidneys.

Applications of 2 7 Chloro 1h Indol 3 Yl Ethanol in Preclinical Drug Discovery and Chemical Biology

Utilization as a Chemical Probe for Biological Systems

Due to a lack of specific studies, the direct application of 2-(7-Chloro-1H-indol-3-yl)ethanol as a chemical probe for biological systems is not yet established. Chemical probes are essential tools for dissecting complex biological pathways, and the unique structure of this compound suggests potential for such applications. The chloro-substituent at the 7-position can influence the compound's lipophilicity and electronic properties, which may in turn affect its cell permeability and target engagement. The hydroxyethyl (B10761427) group at the 3-position offers a potential site for modification, allowing for the attachment of reporter tags such as fluorophores or biotin, which are crucial for tracking the molecule's distribution and interactions within a biological system. Further research is needed to explore and validate its use as a chemical probe.

Lead Compound Identification and Optimization

The indole (B1671886) nucleus is a common starting point for the identification of lead compounds in drug discovery. While direct evidence for this compound as a lead compound is limited, the broader class of 7-chloro-indole derivatives has shown promise. For instance, various 7-chloro-1H-indol-3-yl derivatives have been investigated as cannabinoid receptor modulators, suggesting a potential role in pain management. The structural analogue, 7-ethyltryptophol, serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This relationship highlights the potential of the 7-substituted tryptophol (B1683683) scaffold in developing clinically relevant agents. The optimization of this scaffold, including the introduction of a chloro group, could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Development of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. The indole scaffold, with its ability to interact with multiple biological targets, is well-suited for the design of MTDLs. Although specific research on this compound in this context is not available, the general principle can be applied. The 7-chloroindole (B1661978) core could serve as a foundational fragment for building molecules that can simultaneously modulate different targets. For example, by combining the chloro-indole moiety with other pharmacophores, it may be possible to design ligands that target both enzymes and receptors involved in a particular disease cascade.

Role in Fragment-Based Drug Design Initiatives

Fragment-based drug design (FBDD) has become a powerful approach for identifying novel lead compounds. This method involves screening small, low-molecular-weight fragments for weak binding to a biological target, and then growing or linking these fragments to create more potent leads. The this compound molecule, with a molecular weight of 197.64 g/mol , fits the profile of a typical fragment. Its indole core provides a versatile scaffold for interaction with various protein targets, and the chloro and hydroxyethyl groups offer vectors for chemical elaboration. The 7-chloro substituent can form specific halogen bonds with protein residues, providing an anchor point for fragment binding. While no specific FBDD initiatives involving this compound have been reported, its structural characteristics make it an attractive candidate for inclusion in fragment libraries.

Design of Prodrug Strategies and Delivery Systems

Prodrug strategies are employed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. The hydroxyethyl group of this compound provides a convenient handle for the attachment of promoieties to create prodrugs. For example, esterification of the hydroxyl group could enhance the lipophilicity of the compound, potentially improving its absorption across biological membranes. Once inside the body, these ester linkages can be cleaved by endogenous esterases to release the active parent drug. However, there are currently no published studies detailing specific prodrug strategies or delivery systems for this compound.

Conclusion and Future Research Directions

Summary of Current Research Status

Research specifically focused on 2-(7-Chloro-1H-indol-3-yl)ethanol is not extensively documented in publicly available literature. However, a significant body of research on closely related tryptophols and halogenated indoles provides a strong basis for understanding its potential. The current research status can be inferred from studies on analogous compounds and the broader field of indole (B1671886) chemistry.

The synthesis of 7-substituted tryptophols, such as the analogous 7-ethyltryptophol, is well-documented and often achieved through the Fischer indole synthesis. rsc.orgnih.gov This classical method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. In the case of this compound, this would likely involve the reaction of (2-chlorophenyl)hydrazine (B82148) with a suitable four-carbon synthon like 4-hydroxybutyraldehyde (B1207772) or its equivalent.

The biological activity of indole derivatives is vast and varied, with many compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nbinno.comacs.org The introduction of a halogen, such as chlorine, onto the indole ring is a common strategy in medicinal chemistry to modulate a compound's activity. For instance, chlorinated bis-indole alkaloids have demonstrated significant antibacterial and cytotoxic activities. nih.gov Studies on other chlorinated indole derivatives have highlighted their potential as antimicrobial agents, suggesting that the chloro substituent can be beneficial for biological activity. nih.gov Tryptophol (B1683683) itself is a known quorum-sensing molecule in some fungi and can induce sleep in animals. wikipedia.orgmedchemexpress.comnih.gov It is plausible that this compound could exhibit similar or enhanced biological activities, warranting further investigation.

Table 1: Reported Biological Activities of Related Indole Derivatives

Compound/Derivative ClassBiological ActivityReference(s)
Chlorinated bis-indole alkaloidsAntibacterial, Cytotoxic nih.gov
Triazolylindole derivatives with chloro substituentsAntimicrobial nih.gov
Tryptophol (Indole-3-ethanol)Antifungal, Quorum sensing, Sleep induction wikipedia.orgmedchemexpress.comnih.gov
Indole-3-acetic acidRegulation of intestinal immunity nih.gov
Meridianins (Indole alkaloids)Anti-tuberculosis, Antimalarial, Antitumor acs.org

Challenges and Opportunities in Indole Ethanol (B145695) Derivative Research

The exploration of indole ethanol derivatives like this compound is not without its hurdles, yet these challenges often pave the way for new scientific opportunities.

A primary challenge lies in the synthesis, particularly the site-selective functionalization of the indole core. While the Fischer indole synthesis is a powerful tool, it can sometimes lead to mixtures of products and require challenging purifications. rsc.org Achieving regioselective functionalization at the C7 position of an already substituted indole can be particularly difficult. nih.gov This difficulty, however, has spurred the development of innovative synthetic strategies, including directed metalation and transition-metal-catalyzed C-H functionalization, offering more precise control over the placement of substituents. nih.govnih.gov

Another challenge is the often-unpredictable effect of substitution on biological activity. While halogenation can enhance potency, it can also alter selectivity and introduce toxicity. A significant opportunity, therefore, lies in the systematic exploration of structure-activity relationships (SAR). By synthesizing and evaluating a library of halogenated indole ethanol derivatives, researchers can gain a deeper understanding of how the position and nature of the halogen substituent influence biological outcomes.

The inherent reactivity of the indole nucleus also presents challenges in terms of stability and metabolism. However, this reactivity can be harnessed for the development of targeted covalent inhibitors or probes for chemical biology studies. The alkyne-substituted tryptophans, for example, have been developed as chemical probes for protein profiling.

Emerging Research Avenues and Methodological Advances

The future of research into this compound and related compounds is bright, with several exciting avenues and methodological advances on the horizon.

Emerging Research Avenues:

Microbiome Interactions: Gut microbiota can metabolize tryptophan into various indole derivatives that play crucial roles in host-pathogen interactions and immune regulation. nbinno.comnih.gov Investigating how this compound interacts with and is metabolized by the gut microbiome could reveal novel therapeutic applications, particularly in inflammatory bowel disease and liver diseases.

Neurological Applications: Given that tryptophol has sleep-inducing properties and can cross the blood-brain barrier, exploring the neurological effects of its chlorinated derivatives is a promising area. medchemexpress.comnih.gov These compounds could be investigated for their potential as sedatives, anxiolytics, or modulators of serotonergic pathways.

Antimicrobial Resistance: The rise of antibiotic-resistant bacteria is a major global health crisis. Indole derivatives have shown promise in combating resistant strains. nih.gov A focused effort to evaluate the efficacy of this compound against multidrug-resistant bacteria could lead to the development of new antimicrobial agents.

Methodological Advances:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. The use of greener solvents, catalysts, and reaction conditions for the synthesis of indole derivatives is an active area of research. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. nih.govnih.gov Continued development in this area will undoubtedly facilitate the synthesis of a wider range of substituted indole ethanols.

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and mild reaction conditions. Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the C-H functionalization of unprotected indoles. This approach could be adapted for the synthesis of this compound and other derivatives.

Computational Modeling: In silico methods are becoming increasingly important in drug discovery. Molecular docking and other computational tools can be used to predict the binding of indole derivatives to biological targets, helping to guide the design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(7-Chloro-1H-indol-3-yl)ethanol, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or indole functionalization. For example, substituting ethanolamine derivatives at the indole C3 position using chloroacetyl chloride under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Purification via column chromatography (petroleum ether/EtOAc gradients) is recommended, with yields optimized by controlling reaction temperature (0–5°C for electrophilic substitution) and stoichiometric ratios .
  • Key Data : CAS 1016497-35-0 (from Enamine Ltd) confirms the compound’s identity, while NMR (¹H, ¹³C) and HRMS are critical for validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H NMR : Look for characteristic indole NH (~10–12 ppm) and ethanol CH₂ signals (δ ~3.6–4.0 ppm).
  • ¹³C NMR : Confirm the presence of the chloro-substituted indole ring (C7-Cl, δ ~120–125 ppm) and ethanol carbons (δ ~60–65 ppm) .
  • HRMS : Validate molecular weight (C₁₀H₁₁ClN₂O; theoretical 210.0662 g/mol) with <2 ppm error .
    • Advanced Tip : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in stereochemistry or substituent positioning .

Advanced Research Questions

Q. What strategies mitigate metabolic instability in this compound derivatives during in vitro studies?

  • Methodological Answer : Structural analogs like 7-Cl-O-Nec1 (a RIP1 inhibitor) demonstrate improved metabolic stability by replacing the ethanol group with imidazolidinedione. Researchers can explore similar bioisosteric replacements or methyl/fluoro substitutions to block oxidative metabolism .
  • Data Insight : In Jurkat cells, 7-Cl-O-Nec1 showed EC₅₀ = 210 nM vs. Necrostatin-1’s EC₅₀ = 490 nM, highlighting the impact of structural modifications on activity and stability .

Q. How do conflicting spectroscopic data for this compound arise, and how should they be resolved?

  • Methodological Answer : Contradictions in NMR shifts (e.g., indole CH vs. CH₂ signals) often stem from solvent polarity, pH, or tautomerism. For resolution:

  • Use deuterated DMSO or CDCl₃ to standardize solvent effects.
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Cross-validate with computational methods (DFT calculations for predicted shifts) .
    • Case Study : In a related indole derivative, 2-(7-Methyl-1H-indol-3-yl)acetonitrile, slow evaporation crystallization in methanol resolved ambiguities in CH₃ positioning .

Q. What experimental designs are critical for studying the compound’s role in necroptosis pathways?

  • Methodological Answer :

  • Cellular Models : Use RIP1-dependent cell lines (e.g., Jurkat) with TNF-α/Z-VAD-FMK induction .
  • Dose-Response Curves : Establish EC₅₀ values via ATP-based viability assays (e.g., CellTiter-Glo®).
  • Controls : Include Necrostatin-1 (positive control) and validate specificity via IDO inhibition assays to exclude off-target effects .
    • Data Interpretation : Compare inhibition kinetics (e.g., time-lapse imaging of membrane integrity) to distinguish necroptosis from apoptosis .

Methodological Challenges & Solutions

Q. Why does this compound exhibit batch-dependent purity variations, and how can this be addressed?

  • Root Cause : Residual solvents (e.g., chloroform) or byproducts from incomplete substitution reactions.
  • Solution :

  • HPLC-PDA : Monitor purity (>98%) with a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA).
  • Recrystallization : Use methanol/water mixtures to remove polar impurities .

Q. How to handle air-sensitive intermediates during the synthesis of this compound derivatives?

  • Best Practices :

  • Conduct reactions under argon/nitrogen using Schlenk lines.
  • Stabilize intermediates with electron-withdrawing groups (e.g., trifluoroacetyl) to reduce oxidation .
  • Store products in amber vials under inert gas (-20°C) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.